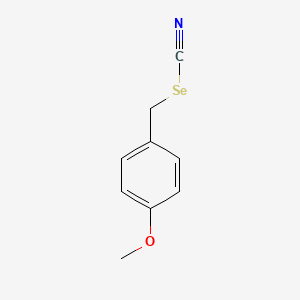
Methanesulfonanilide, 4'-(3-(methylamino)-9-acridinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a methanesulfonanilide group and an acridine moiety linked through a methylamino bridge. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- typically involves multi-step organic reactions. One common method includes the initial formation of the acridine derivative, followed by the introduction of the methanesulfonanilide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is frequently employed, utilizing palladium catalysts and boron reagents .
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent quality and reduce production time. The choice of reagents and catalysts is crucial to minimize by-products and enhance the overall yield.
化学反应分析
Types of Reactions
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate, often in polar solvents to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions typically result in the replacement of specific groups with nucleophiles, leading to a variety of functionalized derivatives.
科学研究应用
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical properties
作用机制
The mechanism of action of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular functions .
相似化合物的比较
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group and have similar applications in medicinal chemistry and material science.
Dimethylaminoquinolines: These derivatives are known for their proton sponge properties and are used in various chemical reactions and industrial applications.
Uniqueness
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- stands out due to its unique combination of the methanesulfonanilide and acridine moieties This structure imparts distinct chemical and biological properties, making it more versatile compared to other similar compounds
属性
CAS 编号 |
66147-73-7 |
|---|---|
分子式 |
C21H20N4O2S |
分子量 |
392.5 g/mol |
IUPAC 名称 |
N-[4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H20N4O2S/c1-22-16-11-12-18-20(13-16)24-19-6-4-3-5-17(19)21(18)23-14-7-9-15(10-8-14)25-28(2,26)27/h3-13,22,25H,1-2H3,(H,23,24) |
InChI 键 |
WSIDMACYGUCWEA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


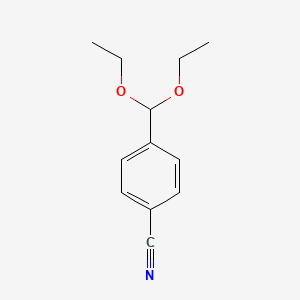
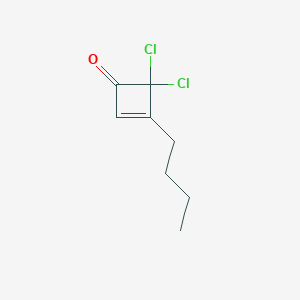
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
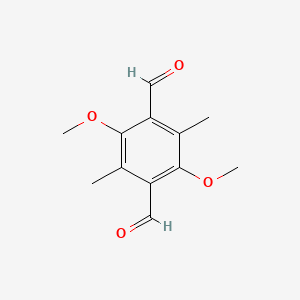

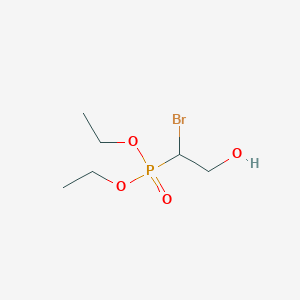
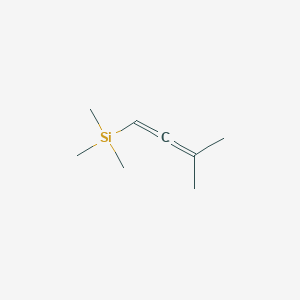
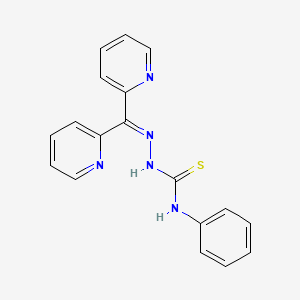
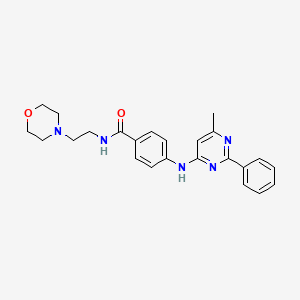
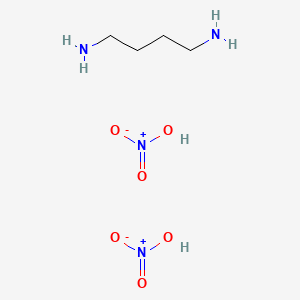
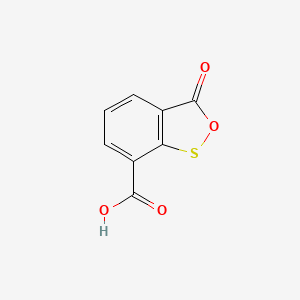
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
